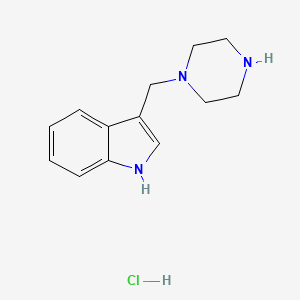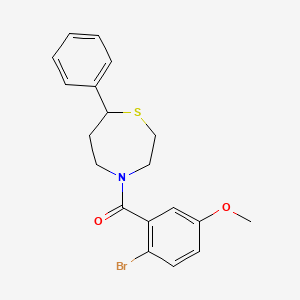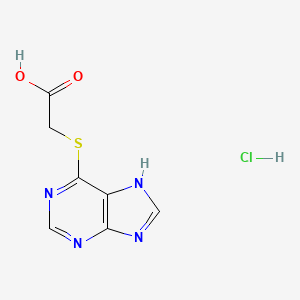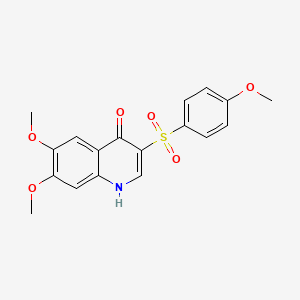![molecular formula C19H18N2O2 B2887087 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 956508-54-6](/img/structure/B2887087.png)
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole class of organic compounds. It is also known as 4-MPMC and is used in scientific research for various purposes.
Scientific Research Applications
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, closely related to the compound , has focused on combined experimental and theoretical studies. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved characterizing the compound using NMR, Fourier transform infrared spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. Density functional theory was applied for comparing experimental results with theoretical calculations, providing insights into the molecule's structural and spectral properties (Viveka et al., 2016).
Functionalization Reactions and Structural Studies
Studies on functionalization reactions involving pyrazole-3-carboxylic acid derivatives have been conducted, focusing on the reactions with various aminophenols and aminopyridines. These studies include the synthesis of novel compounds and analysis of their structures using NMR, IR, mass spectroscopy, and theoretical methods such as RHF/3-21G and RHF/6-31G methods (Yıldırım & Kandemirli, 2006), (Yıldırım et al., 2005).
Corrosion Inhibition in Petroleum Industry
In the petroleum industry, pyrazol derivatives, similar to the target compound, have been explored for their potential in corrosion inhibition. Research in this area includes green synthesis of these compounds and their application in mitigating corrosion in oil well stimulation processes. Experimental and theoretical approaches, such as electrochemical methods and density functional theory, are utilized to evaluate the effectiveness of these compounds in corrosion inhibition (Singh et al., 2020).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of pyrazole derivatives. Studies involve synthesizing novel compounds and evaluating their optical nonlinearity using techniques like UV-Vis and FT-IR spectroscopy. Such research provides insights into the potential applications of these compounds in optical limiting and other photonic applications (Chandrakantha et al., 2013).
Molecular Conformation and Hydrogen Bonding
Investigations into the molecular conformation and hydrogen bonding of pyrazole-3,4-dicarboxylate derivatives have been carried out, revealing complex hydrogen-bonded framework structures. These studies are crucial for understanding the molecular interactions and stability of these compounds (Asma et al., 2018).
Synthesis of Metal Coordination Polymers
Research in the field of coordination chemistry has involved the synthesis of metal coordination polymers using pyrazole-4-carboxylic acid derivatives. These studies focus on the structural diversity and potential applications of these polymers in areas such as catalysis and material science (Cheng et al., 2017).
properties
IUPAC Name |
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)11-21-12-17(19(22)23)18(20-21)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVQGJFHYVQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)

![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)

![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)


![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)